molecular formula C24H18BrNO2 B11698084 (3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11698084
M. Wt: 432.3 g/mol
InChI Key: LLPVZZSFFZCEOD-XDJHFCHBSA-N
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Description

(3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 4-bromobenzaldehyde with 1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromobenzylidene moiety can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Therefore, this compound may be studied for similar applications.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one would depend on its specific biological activity. Generally, compounds of this class may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The interaction with these targets can lead to the modulation of various biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(4-chlorobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-fluorobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-methylbenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-3-(4-bromobenzylidene)-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in the presence of the bromine atom in the 4-bromobenzylidene moiety. This bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the 4-bromobenzylidene and 2-methoxyphenyl groups may impart unique biological activities to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H18BrNO2

Molecular Weight

432.3 g/mol

IUPAC Name

(3E)-3-[(4-bromophenyl)methylidene]-1-(2-methoxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C24H18BrNO2/c1-28-23-10-6-5-9-21(23)26-22(18-7-3-2-4-8-18)16-19(24(26)27)15-17-11-13-20(25)14-12-17/h2-16H,1H3/b19-15+

InChI Key

LLPVZZSFFZCEOD-XDJHFCHBSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4

Origin of Product

United States

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